2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine
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Overview
Description
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine is a heterocyclic compound that features both pyridine and pyrimidine rings, with a fluorine atom attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One common method uses Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high yields and excellent regioselectivity . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cyclization: It can form fused ring systems through cyclization reactions.
Common Reagents and Conditions
Selectfluor: Used for selective fluorination.
Sodium Nitrite (NaNO2) and Hydrofluoric Acid (HF): Used for diazotization and subsequent fluorination.
Silver Carbonate (Ag2CO3): Acts as a catalyst in fluorination reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorinated imatinib base can be synthesized from 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine .
Scientific Research Applications
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.
Agrochemicals: The compound is explored for its potential use in developing new herbicides and insecticides.
Materials Science: It serves as a precursor for the synthesis of fluorescent molecules and other materials with unique optical properties.
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine: A potent kinase inhibitor with excellent selectivity and in vivo efficacy.
2-Fluoropyridine: A simpler fluorinated pyridine used as a building block in various chemical syntheses.
Uniqueness
2-(6-Fluoropyridin-3-yl)pyrimidin-5-amine is unique due to its dual-ring structure and the presence of a fluorine atom, which imparts distinct electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities and physical properties.
Properties
Molecular Formula |
C9H7FN4 |
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Molecular Weight |
190.18 g/mol |
IUPAC Name |
2-(6-fluoropyridin-3-yl)pyrimidin-5-amine |
InChI |
InChI=1S/C9H7FN4/c10-8-2-1-6(3-12-8)9-13-4-7(11)5-14-9/h1-5H,11H2 |
InChI Key |
VMFUQGSFNHBZFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C2=NC=C(C=N2)N)F |
Origin of Product |
United States |
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